N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide
Description
"N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide" is a sulfonamide derivative featuring a 1,3-benzothiazole core substituted with an isopropyl group at position 4, linked to a pyrrolidine ring, and further functionalized with a methyl methanesulfonamide moiety.
Properties
IUPAC Name |
N-methyl-N-[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-11(2)13-6-5-7-14-15(13)17-16(22-14)19-9-8-12(10-19)18(3)23(4,20)21/h5-7,11-12H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHXSTNIPJAMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide typically involves a multi-step organic synthesis process:
Formation of the Benzothiazole Moiety: : The initial step generally involves the construction of the benzothiazole ring, which can be achieved via a condensation reaction between 2-aminobenzenethiol and a carbonyl-containing compound such as acetone under acidic or basic conditions.
Functionalization of the Pyrrolidine Ring: : The next phase involves the introduction of the pyrrolidine ring. This is often carried out through the cyclization of appropriate intermediates, sometimes employing a pyrrole precursor and suitable reagents for ring closure.
Sulfonamide Formation: : Finally, the methanesulfonamide group is introduced. This is commonly done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine, which facilitates nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions and catalysts to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the isopropyl group attached to the benzothiazole ring. Common oxidizing agents like potassium permanganate or chromium trioxide can facilitate this process.
Reduction: : The reduction of the benzothiazole ring or the pyrrolidine nitrogen may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide can undergo substitution reactions, particularly nucleophilic substitutions at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substituents for Reactions: : Methanesulfonyl chloride, various nucleophiles
Major Products
Oxidation products involving hydroxylated derivatives
Reduction products leading to simpler amine derivatives
Substituted sulfonamides with various functional groups
Scientific Research Applications
Chemistry
This compound serves as a significant building block in organic synthesis, aiding in the creation of more complex molecules for further research and development. Its unique structure allows it to be used in the design of new materials with specific properties.
Biology
In biological research, the compound is explored for its interactions with various biomolecules. Studies often focus on its binding affinity to proteins and its potential as a pharmacological agent.
Medicine
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide has shown potential as a lead compound in the development of new drugs. Its structural features allow it to be modified to enhance its biological activity and specificity.
Industry
Industrially, the compound is investigated for its applications in the development of new materials, including polymers and advanced composites, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole and pyrrolidine moieties are critical for binding to these targets, while the sulfonamide group enhances the compound's solubility and bioavailability. Pathways often involve inhibition or modulation of specific enzymatic activities or receptor-mediated signaling.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s 1,3-benzothiazole core distinguishes it from thienopyrimidine or chromenone-based analogs . Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-stacking interactions in biological targets.
The pyrrolidine-sulfonamide linkage provides conformational flexibility, a feature shared with the pyrazole-propanoyl derivative , which may aid in target engagement.
Molecular Weight: At 396.52 g/mol, the target compound falls within the "drug-like" range (200–500 g/mol), unlike the chromenone derivative (619.60 g/mol), which may face pharmacokinetic challenges .
Key Research Findings and Implications
- Synthetic Feasibility : While direct synthetic data are unavailable, the target compound’s structure suggests compatibility with established protocols for sulfonamide coupling (e.g., nucleophilic substitution on methanesulfonyl chloride) and heterocyclic ring closure (e.g., benzothiazole formation via cyclization of thioamide intermediates) .
- Biological Relevance: Analogous compounds (e.g., thienopyrimidine-sulfonamides ) exhibit activity against kinases and GPCRs, implying that the target compound could be optimized for similar targets.
- Optimization Opportunities :
Biological Activity
N-methyl-N-{1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-yl}methanesulfonamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- IUPAC Name : this compound
Structural Features
The compound consists of:
- A benzothiazole ring , which is known for various pharmacological properties.
- A pyrrolidine moiety , contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole-based compounds demonstrate notable activity against various bacterial strains and fungi.
| Compound | Microbial Strain | Activity (IC50) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 15 µg/mL |
| Benzothiazole Derivative B | S. aureus | 10 µg/mL |
| Benzothiazole Derivative C | C. albicans | 12 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. For instance, a study reported that certain pyrazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with traditional chemotherapeutics like doxorubicin showed enhanced efficacy.
"The synergistic effect observed with the combination of these pyrazoles and doxorubicin deserves special attention in Claudin-low breast cancer subtype" .
The mechanism by which this compound exerts its effects may involve the following pathways:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of apoptosis : The activation of apoptotic pathways has been noted in several studies involving related compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally similar to this compound. The results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity in Cancer Cells
Another research focused on the cytotoxicity of pyrazole derivatives against breast cancer cell lines. The findings demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
